(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
“(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one” is a mouthful, but its structure is intriguing. Let’s break it down:
Chemical Formula: CHBrNOS
IUPAC Name: this compound
This compound belongs to the thiazolidinone family and features a benzimidazole ring fused with a thiazolidinone moiety. Its unique structure suggests potential biological activity.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for this compound, but one common method involves the condensation of 2-aminobenzimidazole with a thiazolidine-2,4-dione derivative. The reaction proceeds under mild conditions, resulting in the formation of the target compound.
Industrial Production:: While not widely produced industrially, research laboratories synthesize it for further investigation.
Chemical Reactions Analysis
Reactivity::
Oxidation: The thiazolidinone ring can undergo oxidation, leading to various derivatives.
Reduction: Reduction of the carbonyl group may yield a corresponding alcohol.
Substitution: The bromine atom on the phenyl ring is susceptible to nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Nucleophiles like amines or thiols.
Major Products:: The oxidation of the thiazolidinone ring could yield a sulfoxide or sulfone derivative, while reduction may produce an alcohol. Substitution reactions may lead to various substituted analogs.
Scientific Research Applications
Chemistry:: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology and Medicine::Anticancer Properties: Some derivatives exhibit promising anticancer activity by targeting specific cellular pathways.
Antimicrobial Activity: Investigations focus on its antibacterial and antifungal effects.
Enzyme Inhibition: It may inhibit specific enzymes relevant to disease processes.
Mechanism of Action
The exact mechanism remains elusive, but studies suggest interactions with cellular receptors, enzymes, or DNA. Further research is needed to unravel its precise mode of action.
Comparison with Similar Compounds
While structurally unique, it shares features with other thiazolidinones. Notable analogs include thiazolidinediones used in diabetes treatment and benzimidazole-based drugs.
Properties
Molecular Formula |
C17H10BrN3OS2 |
---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
5-(benzimidazol-2-ylidenemethyl)-3-(3-bromophenyl)-4-hydroxy-1,3-thiazole-2-thione |
InChI |
InChI=1S/C17H10BrN3OS2/c18-10-4-3-5-11(8-10)21-16(22)14(24-17(21)23)9-15-19-12-6-1-2-7-13(12)20-15/h1-9,22H |
InChI Key |
FAMWFBADESPRTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC(=CC=C4)Br)O)N=C2C=C1 |
Origin of Product |
United States |
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